Cas no 885277-29-2 (Quinazoline,4-chloro-2-(4-methoxyphenyl)-5-methyl-)

Quinazoline,4-chloro-2-(4-methoxyphenyl)-5-methyl- is a substituted quinazoline derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro group at the 4-position, a methoxyphenyl moiety at the 2-position, and a methyl group at the 5-position, contributing to its unique reactivity and binding properties. This compound may serve as a key intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors or antimicrobial agents. Its well-defined molecular framework allows for further functionalization, making it a versatile building block in medicinal chemistry. The presence of electron-donating and withdrawing groups enhances its utility in structure-activity relationship studies.
Quinazoline,4-chloro-2-(4-methoxyphenyl)-5-methyl- structure
885277-29-2 structure
Product Name:Quinazoline,4-chloro-2-(4-methoxyphenyl)-5-methyl-
CAS No:885277-29-2
MF:C16H13ClN2O
MW:284.74022269249
CID:711428
PubChem ID:53407923
Update Time:2025-06-08

Quinazoline,4-chloro-2-(4-methoxyphenyl)-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • Quinazoline,4-chloro-2-(4-methoxyphenyl)-5-methyl-
    • 4-Chloro-2-(4-methoxy-phenyl)-5-methyl-quinazoline
    • 4-chloro-2-(4-methoxyphenyl)-5-methylquinazoline
    • 4-CHLORO-2-(4-METHOXYPHENYL)-5-METHYL-QUINAZOLINE,
    • 885277-29-2
    • DTXSID50696114
    • AB19762
    • FT-0705197
    • AKOS012386592
    • Inchi: 1S/C16H13ClN2O/c1-10-4-3-5-13-14(10)15(17)19-16(18-13)11-6-8-12(20-2)9-7-11/h3-9H,1-2H3
    • InChI Key: RLCMSPXFOMTWQL-UHFFFAOYSA-N
    • SMILES: ClC1=C2C(C)=CC=CC2=NC(C2C=CC(=CC=2)OC)=N1

Computed Properties

  • Exact Mass: 284.07200
  • Monoisotopic Mass: 284.0716407g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 4.5
  • Topological Polar Surface Area: 35Ų

Experimental Properties

  • PSA: 35.01000
  • LogP: 4.26720

Quinazoline,4-chloro-2-(4-methoxyphenyl)-5-methyl- Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Quinazoline,4-chloro-2-(4-methoxyphenyl)-5-methyl- Pricemore >>

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